molecular formula C23H18N4O2 B10894705 2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10894705
M. Wt: 382.4 g/mol
InChI Key: SHXLFEFPJAHZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a phenyl ring substituted with a methoxyphenoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an aminobenzonitrile derivative, with a hydrazine derivative under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using a boronic acid derivative and a halogenated triazoloquinazoline intermediate.

    Attachment of the Methoxyphenoxy Methyl Group: This step involves the reaction of the phenyl-substituted triazoloquinazoline with a methoxyphenoxy methyl halide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazoloquinazoline core can be reduced under hydrogenation conditions to yield a dihydro derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological pathways involving triazoloquinazoline derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biological pathways they regulate. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar methoxyphenoxy methyl group but differs in the core structure, which is a dioxaborolane instead of a triazoloquinazoline.

    Quinazoline Derivatives: These compounds share the quinazoline core but may have different substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

2-[3-[(3-methoxyphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C23H18N4O2/c1-28-18-8-5-9-19(13-18)29-14-16-6-4-7-17(12-16)22-25-23-20-10-2-3-11-21(20)24-15-27(23)26-22/h2-13,15H,14H2,1H3

InChI Key

SHXLFEFPJAHZNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.